Ester Alkyl Chain: Ethyl vs. Methyl Ester
The target compound carries an ethyl ester (MW 324.37), whereas the closest commercial analog is the methyl ester (CAS 922516-07-2, MW 310.35) . The ethyl ester exhibits a calculated LogP of 2.97 and a topological polar surface area (TPSA) of 81.87 Ų , compared to the methyl ester which, by virtue of its one fewer methylene unit, possesses a predictably lower LogP (estimated ~2.5 based on the Hansch π contribution of –0.5 for the CH₂ difference). This LogP differential directly impacts reverse-phase HPLC retention time and the choice of solvent systems for both purification and subsequent reactions. Additionally, the ethyl ester undergoes alkaline hydrolysis approximately 1.5–2× slower than the methyl ester due to the greater steric bulk and electron-donating inductive effect of the ethyl group, providing a wider operational window for chemoselective transformations where the ester must survive intermediate reaction conditions .
| Evidence Dimension | Molecular weight, calculated LogP, and TPSA—ethyl ester vs. methyl ester analog |
|---|---|
| Target Compound Data | MW = 324.37 g/mol; calc. LogP = 2.97; TPSA = 81.87 Ų (ethyl ester, C₁₆H₂₄N₂O₅) |
| Comparator Or Baseline | Methyl ester analog (CAS 922516-07-2): MW = 310.35 g/mol; calc. LogP ~2.5 (estimated); TPSA identical (same polar atom count). Purity: Min. 95% (commercial specification) |
| Quantified Difference | ΔMW = +14.03 Da (one CH₂); ΔLogP ≈ +0.47; relative alkaline hydrolysis rate (methyl/ethyl) ≈ 1.5–2.0× |
| Conditions | Physicochemical prediction (LogP, TPSA) and literature-based ester hydrolysis kinetics comparison; commercial purity specifications from vendor technical datasheets. |
Why This Matters
The ethyl ester's higher LogP simplifies non-polar solvent extraction and provides slower, more controllable hydrolysis, reducing the risk of premature ester cleavage during multi-step sequences where the methyl ester would be more labile.
